tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Building Block Diversification

tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate (CAS 169751-00-2) is a synthetic, Boc-protected piperidine derivative bearing a single fluoromethyl group at the 3-position. With a molecular formula of C₁₁H₂₀FNO₂ and a molecular weight of 217.28 g/mol, it is classified as a fluorinated building block relevant to medicinal chemistry and agrochemical research.

Molecular Formula C11H20FNO2
Molecular Weight 217.28 g/mol
CAS No. 169751-00-2
Cat. No. B177397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate
CAS169751-00-2
Molecular FormulaC11H20FNO2
Molecular Weight217.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CF
InChIInChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3
InChIKeyWVPOYHXYOTZWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate (CAS 169751-00-2): A Specialized Fluorinated Piperidine Building Block for Drug Discovery and Chemical Synthesis


tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate (CAS 169751-00-2) is a synthetic, Boc-protected piperidine derivative bearing a single fluoromethyl group at the 3-position [1]. With a molecular formula of C₁₁H₂₀FNO₂ and a molecular weight of 217.28 g/mol, it is classified as a fluorinated building block relevant to medicinal chemistry and agrochemical research [1]. The compound features one undefined stereocenter and a computed XLogP3-AA of 2.2, indicating moderate lipophilicity [1]. It is primarily utilized as a protected intermediate, where the Boc group enables orthogonal deprotection strategies in multi-step synthetic routes, while the 3-fluoromethyl substituent modulates the pharmacological properties of downstream candidates [2].

Why Generic Piperidine Building Blocks Cannot Replace tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate in Structure-Activity Relationship Studies


The 3-fluoromethyl substituent imposes a unique combination of electronic effects and steric demand that is not replicated by non-fluorinated, trifluoromethyl, or difluoromethyl analogs. The monofluoromethyl group (-CH₂F) is a well-recognized bioisostere for the hydroxyl group, offering improved membrane permeability while retaining some hydrogen-bonding capability, a balance unattainable with bulkier fluorinated motifs [1]. Furthermore, the N-Boc protection is essential for maintaining compatibility with multi-step syntheses; the free amine analog (3-(fluoromethyl)piperidine) is significantly more nucleophilic and lacks the orthogonal reactivity required for selective derivatization [2]. Positional isomers (e.g., 2- or 4-fluoromethyl) alter the conformational behavior of the piperidine ring, directly impacting target binding, making the 3-substitution pattern critical for SAR consistency [1].

Quantitative Differentiation Evidence for tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) of Boc-Protected 3-Fluoromethylpiperidine vs. 3-Methylpiperidine and 3-Trifluoromethylpiperidine Analogs

The computed lipophilicity of tert-butyl 3-(fluoromethyl)piperidine-1-carboxylate (XLogP3-AA = 2.2) is compared to close analogs. The non-fluorinated 3-methyl analog has a higher predicted LogP (~2.7), while the 3-trifluoromethyl analog is considerably more lipophilic (XLogP3-AA ~3.1). The monofluoromethyl derivative thus occupies an intermediate lipophilicity window, which is often correlated with improved pharmacokinetic profiles, particularly for CNS drug candidates where excessive lipophilicity leads to promiscuous binding and rapid metabolic clearance [1][2].

Lipophilicity Drug-likeness Building Block Diversification

Impact of 3-Fluoromethyl Substitution on Piperidine Ring Basicity (pKa) Compared to 3-Fluoropiperidine

Introduction of a fluoromethyl group at the 3-position moderately reduces the basicity of the piperidine nitrogen relative to unsubstituted piperidine (pKa ~11.1). In contrast, direct fluorine substitution at the 3-position (i.e., 3-fluoropiperidine) causes a much more dramatic reduction in basicity (pKa ~8.3–8.9) due to the stronger inductive electron-withdrawing effect. The CH₂F spacer in the target compound attenuates this effect, yielding a predicted pKa (conjugate acid) of approximately 9.5–10.0 for the free amine, which is more compatible with physiological pH and may influence target engagement and off-target activity profiles differently than the 3-fluoro analog [1].

Basicity modulation Conformational analysis Medicinal chemistry

Supplier-Reported Analytical Purity Profile: tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate vs. Unprotected 3-(Fluoromethyl)piperidine Hydrochloride

Multiple commercial suppliers report purities of ≥95% to 98% for the target Boc-protected compound, with batch-specific analytical data (NMR, HPLC, GC) available upon request . In contrast, the unprotected free amine (3-(fluoromethyl)piperidine, CAS 116574-73-3) and its hydrochloride salt (CAS 1241725-60-9) are typically offered at purities of 97–98%. The Boc-protected form simplifies handling in air- and moisture-sensitive reactions due to the reduced nucleophilicity of the carbamate nitrogen, whereas the free amine requires stringent inert atmosphere storage. The solid or semi-solid nature of the Boc derivative also facilitates accurate weighing for small-scale medicinal chemistry applications, with recommended storage conditions of 2–8°C in a sealed, dry environment .

Purity Quality control Procurement specification

Conformational Preference of 3-Fluoromethylpiperidine vs. 2- and 4-Fluoromethyl Isomers: Impact on Fragment-Based Drug Design

NMR studies on fluorinated piperidine derivatives demonstrate that the 3-fluoromethyl substituent preferentially adopts an equatorial orientation in the chair conformation of the piperidine ring, similar to a 3-methyl group but with altered C–F bond dipoles that modify the molecular electrostatic potential surface [1]. This contrasts with 2-fluoromethyl piperidines, where steric interactions with the N-substituent can force the fluoromethyl group into axial orientations, and 4-fluoromethyl piperidines, which exhibit symmetric conformational behavior. The distinct conformational signature of 3-substituted fluoropiperidines has been exploited in fragment-based drug discovery to introduce three-dimensionality and shape diversity into compound libraries [1][2].

Conformational analysis Fragment-based drug discovery 3D pharmacophore

Optimal Procurement and Application Scenarios for tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate


CNS Drug Discovery: Lead Optimization of GPCR and Ion Channel Modulators

The balanced lipophilicity (XLogP3-AA = 2.2) and moderate predicted basicity of the deprotected amine make this building block particularly suitable for CNS drug discovery programs targeting GPCRs and ion channels, where overly lipophilic or highly basic amines often exhibit poor pharmacokinetics. The 3-fluoromethyl group serves as a metabolically stable hydroxyl bioisostere, enabling retention of hydrogen-bonding interactions while improving blood-brain barrier permeability relative to hydroxyl analogs [1][2].

Fragment-Based Drug Discovery (FBDD): Fluorinated 3D Fragment Library Design

The unique equatorial projection of the 3-fluoromethyl group provides three-dimensional shape diversity in fragment libraries. After Boc deprotection, the free amine serves as a vector for further derivatization while the fluorine atom offers a sensitive ¹⁹F NMR probe for monitoring binding interactions and for use in ¹⁹F-based fragment screening assays, as documented for analogous fluorinated piperidine fragments [1].

Agrochemical Intermediate: Synthesis of Insecticide and Herbicide Candidates

Fluorinated piperidine motifs are prevalent in modern agrochemicals due to enhanced metabolic stability in target organisms. The Boc-protected form of the target compound is the preferred starting material for parallel synthesis of agrochemical libraries, where the orthogonal protecting group strategy allows for selective N-functionalization after scaffold elaboration. Piperidine derivatives with 3-fluoromethyl substitution have demonstrated improved insecticidal activity relative to non-fluorinated analogs in class-level studies [2].

Chemical Biology Tool Development: Protease Inhibitor Scaffolds

The fluoromethyl group is a recognized transition-state mimic and electrophilic trap for serine and cysteine proteases. The target compound provides a direct entry to 3-fluoromethyl substituted piperidine-containing protease inhibitor scaffolds, which are documented intermediates in the synthesis of HCV NS3/4A and HIV integrase inhibitor programs. The Boc protection simplifies purification and handling during multi-step inhibitor assembly .

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